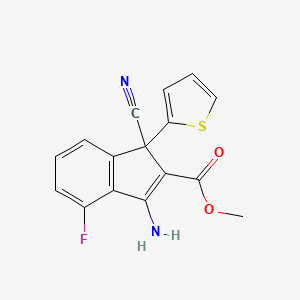

methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate

Description

Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate is a polyfunctional indene derivative featuring a fused bicyclic core with electron-withdrawing (cyano, fluoro) and electron-donating (amino, thienyl) substituents. The 2-thienyl group at position 1 introduces aromatic heterocyclic character, while the fluoro substituent at position 4 likely enhances metabolic resistance .

Properties

IUPAC Name |

methyl 3-amino-1-cyano-4-fluoro-1-thiophen-2-ylindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c1-21-15(20)13-14(19)12-9(4-2-5-10(12)17)16(13,8-18)11-6-3-7-22-11/h2-7H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGQPJAQWWVHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CS3)C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157552 | |

| Record name | Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306976-63-6 | |

| Record name | Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306976-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds necessary for the indene core. The reaction conditions for these processes are generally mild and require the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions and can be optimized for large-scale synthesis, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications, including material science and nanotechnology.

Mechanism of Action

The mechanism by which methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural Differences and Similarities

Physicochemical and Spectroscopic Data

- Optical Activity : Compound 1 in exhibits significant optical rotation ([α]D –35.1), contrasting with the achiral target compound’s lack of reported stereochemistry.

- Mass Spectrometry : HR-TOF-MS (m/z 379.1551 for Compound 1 ) aligns with indene carboxylates’ fragmentation patterns, differing from the target compound’s hypothetical higher mass due to additional substituents.

Biological Activity

Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate, with a CAS number of 306976-63-6, is a compound that belongs to the indene class of organic compounds. It possesses unique structural features, including a cyano group, an amino group, and a fluorine atom, which suggest potential biological activity. This article aims to explore the biological activity of this compound based on available research findings, case studies, and data tables.

The molecular formula of methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate is , with a molecular weight of 314.33 g/mol. The compound's structure includes:

- Indene core : A fused three-membered ring with a benzene ring.

- Functional groups : Cyano (-CN), amino (-NH2), and fluoro (-F) substituents.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer properties, anti-inflammatory effects, and modulation of various biochemical pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of indene derivatives. For instance:

- Mechanism of Action : Compounds containing cyano and amino groups can interact with cellular targets, leading to apoptosis in cancer cells. They may also modulate pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Compounds like methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Research Findings

Recent literature suggests that the biological activity of methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate may be influenced by its electronic properties due to the presence of fluorine and the thienyl group. These modifications can enhance the compound's reactivity and interaction with biological targets.

Potential Mechanisms

The following mechanisms have been proposed for the biological activity of similar compounds:

- Reactive Oxygen Species (ROS) Modulation : Compounds can induce oxidative stress in cancer cells, leading to cell death.

- Cytokine Regulation : Inhibition of pro-inflammatory cytokines can alleviate inflammation-related diseases.

- Enzyme Interaction : Binding to cytochrome P450 enzymes can alter drug metabolism and enhance therapeutic effects.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis starting from substituted indene precursors is typical. For example, indene carboxylates (e.g., methyl 1H-indene-2-carboxylate) can be functionalized via nucleophilic substitution, Friedel-Crafts alkylation, or cycloaddition reactions. Key intermediates (e.g., azido or trifluoromethyl derivatives) are characterized via / NMR, HRMS, and melting point analysis. For instance, describes azide functionalization of indene carboxylates (80% yield, ), validated by NMR shifts (δ 4.92–4.63 ppm for allyl groups) and elemental analysis .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. highlights SHELXL’s robustness in handling high-resolution or twinned data. Key steps include:

- Data collection with Mo/Kα radiation (λ = 0.71073 Å).

- Structure solution via direct methods (SHELXS/SHELXD).

- Refinement with anisotropic displacement parameters and hydrogen atom placement at calculated positions.

- Validation using R-factor convergence (< 0.05) and Hirshfeld surface analysis .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of the thienyl and cyano substituents?

- Methodological Answer :

- NMR : Chemical shifts for thienyl protons (δ 6.8–7.5 ppm) and coupling patterns distinguish substitution positions. For example, reports thienyl protons at δ 7.75 ppm in methyl indene carboxylates .

- NMR : Fluorine environments (δ -100 to -120 ppm for C-F bonds) confirm 4-fluoro substitution.

- IR Spectroscopy : Stretching frequencies for cyano (2200–2250 cm) and carboxylate (1700–1750 cm) groups validate functional groups .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) be applied to enantioselective synthesis of this compound?

- Methodological Answer : demonstrates DKR for methyl indene carboxylates using CAL-B lipase and TBD racemization catalyst. Key parameters:

- Enzyme Selection : CAL-B (immobilized) for acyl transfer.

- Racemization : TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) at 50°C.

- Solvent System : Toluene/hexane (1:1) with 5% water.

- Outcome : >95% ee achieved in 12 hours. Apply similar protocols for resolving stereocenters in the target compound .

Q. What computational strategies predict the compound’s reactivity in radical coupling or cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model transition states (e.g., Diels-Alder reactions).

- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps (e.g., indene’s LUMO interacts with dienophiles).

- MD Simulations : Assess solvent effects (e.g., THF vs. DMF) on reaction kinetics. ’s indene carboxylate reactivity data (e.g., 86% yield in radical reactions) supports computational validation .

Q. How does the electron-withdrawing cyano group influence the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λ shifts (e.g., 300–400 nm for π→π* transitions). Compare with non-cyano analogs.

- Fluorescence Quenching : Assess via Stern-Volmer plots using nitroarenes as quenchers.

- TD-DFT Modeling : Simulate excited-state transitions to correlate with experimental data. ’s NIST spectral data for methyl thiophene carboxylates provides benchmarking .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points for structurally similar indene carboxylates?

- Analysis : reports mp 56.7–59.2°C for a trifluoromethyl indene carboxylate, while cites mp 71–73°C for an azido derivative. Contradictions arise from crystallinity differences (polar vs. non-polar substituents).

- Resolution :

- Perform DSC analysis to confirm phase transitions.

- Recrystallize from DMF/acetic acid () to standardize purity .

Synthetic and Functionalization Challenges

Q. What strategies mitigate decomposition during azide functionalization of the indene core?

- Methodological Answer :

- Low-Temperature Azide Transfer : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at 0–5°C.

- Protecting Groups : Temporarily block amino groups with Boc or Fmoc to prevent side reactions.

- Work-Up : Purify via flash chromatography (hexane:ethyl acetate gradient) to isolate unstable intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.